A Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-4-methylpyridine 1-oxide
A Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-4-methylpyridine 1-oxide
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, heterocyclic N-oxides represent a class of exceptionally versatile intermediates. Their unique electronic properties and reactivity profiles enable the construction of complex molecular architectures that are often inaccessible through other means. Heterocyclic N-oxides are known to be key components in a variety of biologically active compounds, demonstrating anticancer, antibacterial, and anti-inflammatory properties, among others.[1]
This guide focuses on a specific and highly valuable building block: 2-Chloro-4-methylpyridine 1-oxide . The strategic placement of the chloro, methyl, and N-oxide functionalities on the pyridine ring imparts a distinct reactivity pattern, making it a powerful tool for medicinal chemists and process development scientists. The N-oxide group electronically activates the pyridine ring, rendering the C2-chloro substituent highly susceptible to nucleophilic displacement. This feature is the cornerstone of its utility, providing a reliable entry point for introducing diverse functional groups and building molecular complexity.
This document serves as an in-depth technical resource, consolidating the known and predicted physicochemical properties, spectroscopic signatures, synthetic routes, and core reactivity of 2-Chloro-4-methylpyridine 1-oxide. Furthermore, it provides field-proven experimental protocols and essential safety guidelines to empower researchers in leveraging this reagent to its full potential.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in the laboratory. These properties dictate appropriate storage, handling, and analytical monitoring of chemical transformations.
Core Identifiers and Properties
The properties of 2-Chloro-4-methylpyridine 1-oxide are derived from its precursor, 2-Chloro-4-methylpyridine, with modifications attributed to the N-oxide functionality.
| Property | Value | Source |
| Chemical Name | 2-Chloro-4-methylpyridine 1-oxide | - |
| Synonym | 2-Chloro-4-picoline N-oxide | - |
| Molecular Formula | C₆H₆ClNO | - |
| Molecular Weight | 143.57 g/mol | - |
| CAS Number (Precursor) | 3678-62-4 (for 2-Chloro-4-methylpyridine) | [2][3] |
| Boiling Point (Precursor) | 194-195 °C | [3] |
| Density (Precursor) | 1.142 g/mL at 25 °C | [3] |
| logPoct/wat (Precursor) | 2.043 (Calculated) | [4] |
| Water Solubility (Precursor) | log₁₀WS = -2.40 (Calculated) | [4] |
Note: Experimental physical data for the N-oxide is not widely published; data for the non-oxidized precursor is provided for context. The N-oxide is expected to be a solid at room temperature with higher polarity and water solubility than its precursor.
Spectroscopic Analysis: A Fingerprint of the Molecule
Spectroscopic analysis provides irrefutable evidence of a molecule's structure and purity. The introduction of the N-oxide group causes predictable and diagnostically useful shifts in the spectra compared to the 2-chloro-4-methylpyridine precursor.
-
¹H NMR Spectroscopy : The N-oxide group is strongly electron-withdrawing, leading to a significant downfield shift of the ring protons, particularly the proton at the C6 position, which is adjacent to the nitrogen. The methyl group protons would remain a singlet, albeit with a slight shift. Based on precursor data, one would anticipate the aromatic protons to appear in the δ 7.0-8.5 ppm range.[5]
-
¹³C NMR Spectroscopy : The carbons attached to the nitrogen (C2, C6) and oxygen-bearing nitrogen would experience the most significant shifts in their resonance frequencies.
-
Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum of an N-oxide is the characteristic N-O stretching vibration. This band typically appears in the 1200-1300 cm⁻¹ region and serves as a definitive marker for successful oxidation.
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) for C₆H₆ClNO would be observed at m/z 143, with a characteristic M+2 peak at m/z 145 of approximately one-third the intensity, confirming the presence of a single chlorine atom.[5]
Synthesis and Manufacturing
The most direct and industrially viable method for preparing 2-Chloro-4-methylpyridine 1-oxide is through the selective oxidation of the parent pyridine nitrogen in 2-Chloro-4-methylpyridine.
Synthetic Workflow
The transformation is a straightforward oxidation reaction, where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of an oxidizing agent.
Caption: Synthetic workflow for the preparation of 2-Chloro-4-methylpyridine 1-oxide.
Experimental Protocol: N-Oxidation with m-CPBA
This protocol describes a common and effective method using meta-chloroperoxybenzoic acid (m-CPBA). The choice of m-CPBA is based on its high reactivity and the relative ease of separating the meta-chlorobenzoic acid byproduct during workup.
Materials:
-
2-Chloro-4-methylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-methylpyridine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.1 to 1.3 eq) portion-wise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium bisulfite solution until a test with starch-iodide paper indicates no remaining peroxide.
-
Workup - Neutralization: Add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct. Stir vigorously for 15-20 minutes. The desired N-oxide product is typically soluble in the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The synthetic power of 2-Chloro-4-methylpyridine 1-oxide stems from the enhanced reactivity of the C2 position towards nucleophilic attack, an effect directly attributable to the N-oxide functionality.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The N-oxide acts as a powerful electron-withdrawing group, stabilizing the negative charge that develops in the Meisenheimer intermediate during nucleophilic attack. This significantly lowers the activation energy for the substitution of the chloride leaving group.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
This SNAr reactivity is the cornerstone of its application in drug development, allowing for the facile introduction of amine, ether, thioether, and other functionalities that are prevalent in biologically active molecules.[6]
Protocol: General SNAr with an Amine Nucleophile
This protocol outlines a general procedure for coupling an amine with 2-Chloro-4-methylpyridine 1-oxide, a common step in the synthesis of pharmaceutical intermediates.
Materials:
-
2-Chloro-4-methylpyridine 1-oxide
-
Primary or secondary amine (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: To a solution of 2-Chloro-4-methylpyridine 1-oxide (1.0 eq) in DMF or DMSO, add the desired amine (1.0-1.2 eq) and a base such as DIPEA or K₂CO₃ (1.5-2.0 eq). Causality: A non-nucleophilic base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature is dependent on the nucleophilicity of the amine and must be determined empirically. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash several times with water to remove the high-boiling point solvent (DMF/DMSO). Follow with a brine wash.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography or recrystallization to obtain the desired 2-amino-4-methylpyridine 1-oxide derivative.
Further Transformations
-
Deoxygenation: The N-oxide can be readily removed using reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) to yield the corresponding 2-substituted-4-methylpyridine. This two-step sequence (SNAr followed by deoxygenation) is a powerful strategy for synthesizing substituted pyridines that are otherwise difficult to access.
-
Use in Medicinal Chemistry: Pyridine scaffolds are ubiquitous in pharmaceuticals. This reagent serves as a key starting material for compounds targeting a range of diseases, including neurological disorders and cancers.[6][7]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent. The hazard profile is based on data from the precursor and related heterocyclic compounds.[2][3][8]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H315: Causes skin irritation.[2][9] H319: Causes serious eye irritation.[2][9] H335: May cause respiratory irritation.[2][9] |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3][10]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[11][12]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a suitable container, and dispose of as hazardous chemical waste according to local regulations.
Conclusion
2-Chloro-4-methylpyridine 1-oxide is a high-value chemical intermediate whose utility is anchored in its predictable and potent reactivity. The synergistic effect of the N-oxide and the C2-chloro group creates a superb electrophile for SNAr reactions, enabling the efficient synthesis of a vast array of substituted pyridine derivatives. By understanding its fundamental properties, synthetic pathways, and safety requirements, researchers can confidently and effectively integrate this powerful building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
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Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-nitropyridine 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2-Chloro-4-nitropyridine N-oxide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitro-pyridine-1-oxide. Retrieved from [Link]
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
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Cheméo. (n.d.). Chemical Properties of 2-chloro-4-methylpyridine (CAS 3678-62-4). Retrieved from [Link]
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